N-benzyl-3,3-diphenylpropanamide

Description

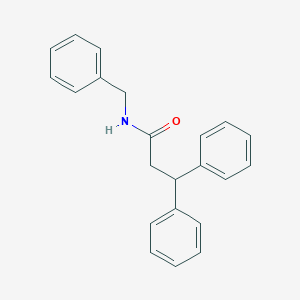

N-Benzyl-3,3-diphenylpropanamide is a tertiary amide characterized by a central propane backbone substituted with two phenyl groups at the 3-position and a benzyl group attached to the amide nitrogen. Its molecular formula is C₂₈H₂₃N₃O (molecular weight: 417.5 g/mol), as seen in its benzimidazole-containing derivative .

Properties

CAS No. |

331665-89-5 |

|---|---|

Molecular Formula |

C22H21NO |

Molecular Weight |

315.4g/mol |

IUPAC Name |

N-benzyl-3,3-diphenylpropanamide |

InChI |

InChI=1S/C22H21NO/c24-22(23-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24) |

InChI Key |

ZCNHLUGBYGTMQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

Functional Group Modifications on the Propane Backbone

- Fluorinated Analogues : The introduction of fluorine at C2 (as in 2-fluoro-3-oxo-N,3-diphenylpropanamide) enhances electrophilicity, enabling efficient deacylation reactions to form α-fluoro-α,β-unsaturated ketones .

- Disulfide-Containing Derivatives: The disulfide bridge in N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide allows reversible bond cleavage under redox conditions, making it suitable for stimuli-responsive materials .

Aromatic Ring Substitutions

- Substituent Effects on UV Spectra: Electron-withdrawing groups (e.g., -NO₂) on the para position of N-(4-substituted phenyl)-2,3-diphenylpropanamides redshift the lower-energy UV absorption band, while electron-donating groups (e.g., -OMe) cause blueshifts .

- Benzimidazole Derivatives : The benzimidazole moiety in N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide introduces hydrogen-bonding capability and planar rigidity, which are advantageous in drug design targeting enzymes or receptors .

Preparation Methods

Reaction Mechanism and Conditions

A lithium amide base, generated from diisopropylamine and n-butyllithium at −78°C, deprotonates ethyl acetate to form a stabilized enolate. This enolate undergoes nucleophilic addition to benzophenone, followed by protonation to yield the β-hydroxy ester. The reaction proceeds in anhydrous ethyl acetate and tetrahydrofuran (THF) under nitrogen atmosphere, achieving a 95% yield after 4 hours at reflux.

Key Data:

| Parameter | Value |

|---|---|

| Starting material | Benzophenone (14.0 g) |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Ethyl acetate/THF |

| Temperature | −78°C to reflux |

| Yield | 95% |

Amidation to N-Benzyl-3-Hydroxy-3,3-Diphenylpropanamide

The hydroxy ester 8 is converted to N-benzyl-3-hydroxy-3,3-diphenylpropanamide (9 ) via two distinct amidation routes, differing in reagents and catalytic additives.

Method 1: Ammonium Chloride-Catalyzed Aminolysis

A mixture of ester 8 , benzylamine, and powdered ammonium chloride is refluxed for 16 hours, followed by extraction and recrystallization to yield 9 in 32%. The ammonium chloride acts as a Brønsted acid catalyst, facilitating nucleophilic attack by benzylamine on the ester carbonyl.

Key Data:

| Parameter | Value |

|---|---|

| Molar ratio (ester:amine) | 1:3.8 |

| Catalyst | NH₄Cl (10 wt%) |

| Solvent | None (neat) |

| Time | 16 hours |

| Yield | 32% |

Method 2: Solvent-Mediated Aminolysis

Using anhydrous diethyl ether as the solvent, ester 8 reacts with benzylamine under reflux for 16 hours without ammonium chloride. This method improves yield to 76% due to enhanced solubility and reduced side reactions. The absence of ammonium chloride simplifies purification but requires strict anhydrous conditions.

Key Data:

| Parameter | Value |

|---|---|

| Molar ratio (ester:amine) | 1:3.8 |

| Solvent | Diethyl ether |

| Temperature | Reflux |

| Time | 16 hours |

| Yield | 76% |

Dehydration to N-Benzyl-3,3-Diphenylprop-2-enamide

The hydroxyamide 9 undergoes acid-catalyzed dehydration to form N-benzyl-3,3-diphenylprop-2-enamide (10a ), the α,β-unsaturated amide derivative.

Sulfuric Acid-Acetic Acid System

A chilled mixture of concentrated sulfuric acid and glacial acetic acid (1:4 v/v) dehydrates 9 at room temperature for 1 hour. The reaction proceeds via an E2 elimination mechanism, producing 10a in 77% yield after recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Acid ratio (H₂SO₄:AcOH) | 1:4 |

| Temperature | 0–25°C |

| Time | 1 hour |

| Yield | 77% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.